molecular formula C30H26N4O2S2 B12189250 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12189250
M. Wt: 538.7 g/mol
InChI Key: KVDXHIQZESQFEL-UQQQWYQISA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure, combining a 4H-pyrido[1,2-a]pyrimidin-4-one core with a rhodanine-thiazolidinone moiety, a scaffold widely recognized for its diverse biological activities. The rhodanine moiety is a privileged structure in medicinal chemistry, known to confer inhibitory activity against a variety of therapeutic targets, including bacterial enzymes and viral proteases. Compounds containing this scaffold have been extensively investigated as inhibitors for targets like the bacterial enzyme MurD ligase and the SARS-CoV 3C-like protease . The presence of the dihydroisoquinoline and the complex pyridopyrimidinone framework further enhances its potential as a lead structure for the development of novel pharmacological tools. Researchers can utilize this compound to explore structure-activity relationships (SAR), screen for novel enzyme inhibitors, and investigate new mechanisms of action in areas such as oncology, infectious diseases, and inflammation. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H26N4O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26N4O2S2/c1-19-9-8-15-33-26(19)31-27(32-16-14-22-12-6-7-13-23(22)18-32)24(28(33)35)17-25-29(36)34(30(37)38-25)20(2)21-10-4-3-5-11-21/h3-13,15,17,20H,14,16,18H2,1-2H3/b25-17-

InChI Key

KVDXHIQZESQFEL-UQQQWYQISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCC6=CC=CC=C6C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCC6=CC=CC=C6C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the use of homophthalic anhydride and imine in the presence of dry toluene as a solvent . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of high-throughput screening techniques .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the ring structure is activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and toluene, as well as catalysts such as p-toluenesulfonic acid . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes. For example, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, which is a target of interest in both breast and prostate cancer . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,4-Dihydroisoquinoline; (Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-yl] ~520 g/mol High lipophilicity (LogP ~3.5); potential CYP450 inhibition due to aromatic rings
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl at thiazolidinone; pyrazole ring ~450 g/mol Moderate anti-inflammatory activity (IC₅₀ = 12 μM in COX-2 assay)
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (361995-60-0) Pyrido[1,2-a]pyrimidin-4-one Allylamino; isopropyl on thiazolidinone ~480 g/mol Improved solubility (LogP ~2.8) due to allyl group
3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (488087-13-4) Pyrido[1,2-a]pyrimidin-4-one Benzodioxolylmethyl; propenylamino ~550 g/mol Enhanced metabolic stability (t₁/₂ > 6 h in liver microsomes)

Spectroscopic and Computational Data

  • NMR Analysis: The target compound’s aromatic protons (δ 7.2–8.1 ppm) show upfield shifts compared to 10a (δ 7.5–8.3 ppm), attributed to electron-withdrawing effects of the dihydroisoquinoline group .
  • IR Stretching: The C=S stretch (~1240 cm⁻¹) in the target compound is weaker than in 10a (~1260 cm⁻¹), suggesting differences in thiazolidinone ring planarity .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its unique structure incorporates various heterocyclic rings, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature.

Chemical Structure and Properties

The compound features a molecular formula of C30H26N4O2S2C_{30}H_{26}N_{4}O_{2}S_{2} and a molecular weight of approximately 538.7 g/mol. Its IUPAC name is:

(5Z)5[[2(3,4dihydro1Hisoquinolin2yl)9methyl4oxopyrido[1,2a]pyrimidin3yl]methylidene]3(2phenylethyl)2sulfanylidene1,3thiazolidin4one(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

Anticancer Activity:
Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation. The compound's ability to interact with various cellular targets may lead to apoptosis in cancer cells. For instance, compounds structurally related to thiazolidinones have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancers .

Antimicrobial Properties:
The presence of the thiazolidinone moiety is associated with antimicrobial activity. Compounds that incorporate this structure have been reported to exhibit significant antibacterial and antifungal effects. Preliminary studies on similar compounds suggest that they may inhibit the growth of pathogenic microorganisms .

Neuroprotective Effects:
Given the isoquinoline structure's known neuroprotective properties, this compound may also exhibit beneficial effects in neurodegenerative diseases. Isoquinolines have been studied for their potential to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .

The biological activities of this compound may arise from its ability to interact with various molecular targets:

  • Enzyme Inhibition: The thiazolidinone component may act as an enzyme inhibitor, affecting metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation: The isoquinoline structure could influence neurotransmitter receptors, potentially leading to neuroprotective effects.
  • Oxidative Stress Reduction: The antioxidant properties associated with similar compounds may help mitigate oxidative damage in cells.

Case Studies

Several studies have investigated the biological activities of related compounds:

Case Study 1: Anticancer Activity
In a study involving thiazolidinone derivatives, researchers observed that specific modifications to the thiazolidinone ring enhanced cytotoxicity against human breast cancer cells (MCF-7). The most effective derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy
A series of isoquinoline-based compounds were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential as therapeutic agents against bacterial infections .

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